4-Tert-butylcyclohexan-1-ol;4-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butylcyclohexan-1-ol and 4-nitrobenzoic acid are two distinct chemical compounds. 4-Tert-butylcyclohexan-1-ol is an organic compound with the molecular formula C10H20O, known for its use in various chemical reactions and industrial applications . 4-Nitrobenzoic acid, on the other hand, is an aromatic compound with the molecular formula C7H5NO4, commonly used in organic synthesis and as an intermediate in the production of dyes and pharmaceuticals .
Preparation Methods
4-Tert-butylcyclohexan-1-ol
4-Tert-butylcyclohexan-1-ol can be synthesized through the reduction of 4-tert-butylcyclohexanone using sodium borohydride (NaBH4) in ethanol . The reaction is typically carried out at room temperature with magnetic stirring to ensure complete reduction. Industrial production methods may involve similar reduction processes but on a larger scale with optimized reaction conditions for higher yields .
4-Nitrobenzoic Acid
4-Nitrobenzoic acid is commonly prepared by the nitration of benzoic acid using a mixture of concentrated sulfuric acid and nitric acid. The reaction is exothermic and requires careful temperature control to avoid over-nitration . Industrial production methods involve similar nitration processes with additional purification steps to obtain high-purity 4-nitrobenzoic acid .
Chemical Reactions Analysis
4-Tert-butylcyclohexan-1-ol
4-Tert-butylcyclohexan-1-ol undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
4-Nitrobenzoic Acid
4-Nitrobenzoic acid undergoes several types of reactions, including:
Reduction: It can be reduced to 4-aminobenzoic acid using reducing agents like iron and hydrochloric acid.
Esterification: It can react with alcohols in the presence of acid catalysts to form esters.
Substitution: The nitro group can be substituted by other groups through nucleophilic aromatic substitution reactions.
Scientific Research Applications
4-Tert-butylcyclohexan-1-ol
4-Tert-butylcyclohexan-1-ol is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of other organic compounds.
Catalysis: It is used in catalytic reactions to study stereoselectivity and reaction mechanisms.
Material Science: It is used in the development of new materials with specific properties.
4-Nitrobenzoic Acid
4-Nitrobenzoic acid has several research applications, including:
Pharmaceuticals: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Dye Production: It is used in the production of dyes and pigments.
Biological Studies: It is used in studies related to enzyme inhibition and metabolic pathways.
Mechanism of Action
4-Tert-butylcyclohexan-1-ol
The mechanism of action of 4-tert-butylcyclohexan-1-ol involves its interaction with various molecular targets, including enzymes and receptors. It can act as a substrate for enzymes involved in oxidation and reduction reactions, leading to the formation of different products .
4-Nitrobenzoic Acid
4-Nitrobenzoic acid exerts its effects through its interaction with enzymes and proteins. It can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The nitro group plays a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
4-Tert-butylcyclohexan-1-ol
Similar compounds include:
Cyclohexanol: Lacks the tert-butyl group, making it less sterically hindered.
4-tert-Butylcyclohexanone: The ketone analog of 4-tert-butylcyclohexan-1-ol.
4-Nitrobenzoic Acid
Benzoic Acid: Lacks the nitro group, making it less reactive.
4-Aminobenzoic Acid: The reduced form of 4-nitrobenzoic acid.
These comparisons highlight the unique structural features and reactivity of 4-tert-butylcyclohexan-1-ol and 4-nitrobenzoic acid, making them valuable in various scientific and industrial applications.
Properties
CAS No. |
75350-70-8 |
---|---|
Molecular Formula |
C17H25NO5 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
4-tert-butylcyclohexan-1-ol;4-nitrobenzoic acid |
InChI |
InChI=1S/C10H20O.C7H5NO4/c1-10(2,3)8-4-6-9(11)7-5-8;9-7(10)5-1-3-6(4-2-5)8(11)12/h8-9,11H,4-7H2,1-3H3;1-4H,(H,9,10) |
InChI Key |
GJIWDZDTJLBZBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)O.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.